2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide
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Description
Scientific Research Applications
Gastroprotective Properties
Research on ebrotidine, a compound with structural similarities to sulfonamides, has demonstrated its ability to combine H2-receptor antagonist properties with cytoprotective actions. This dual functionality suggests that similar compounds could be explored for their potential in treating ulcer diseases by enhancing mucosal repair and integrity without reliance on endogenous prostaglandin generation (Slomiany et al., 1997).
Quantitative Structure-Activity Relationships
Sulfonamides, including compounds like 2,3,5,6-tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide, have been the subject of quantitative structure-activity relationship (QSAR) studies. These studies reveal that the electronic properties of the sulfonamide group and its substituents significantly influence their inhibition potency, suggesting a framework for designing more effective sulfonamide-based inhibitors (Gupta, 2003).
Heterocyclic Compounds in Medicinal Chemistry
The triazine scaffold, a component of various heterocyclic compounds, shows promise across a wide range of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral effects. This versatility indicates potential research avenues for sulfonamide derivatives in drug development (Verma et al., 2019).
Serotonin 5-HT(6) Receptor Ligands
The exploration of serotonin 5-HT(6) receptor antagonists, including sulfonamide derivatives, for their role in treating learning and memory disorders showcases another research application. These studies highlight the therapeutic potential of such compounds in cognitive enhancement and their mechanisms of action (Russell & Dias, 2002).
Antineoplastic Agents
A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, has been developed with significant cytotoxic properties against cancer cells. Such research underlines the potential for sulfonamide derivatives in cancer treatment, showcasing their ability to induce apoptosis, generate reactive oxygen species, and affect mitochondrial functions (Hossain et al., 2020).
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)24-15-20-8-10-21(11-9-20)23(26)25-12-6-5-7-13-25/h8-11,14,24H,5-7,12-13,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVQKKSGKGWOGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.